
N-Boc-Glycine ethyl ester
Overview
Description
N-Boc-Glycine ethyl ester (CAS: 14719-37-0) is a protected derivative of glycine, where the amino group is shielded by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified as an ethyl ester. This compound is widely used in peptide synthesis as a building block, offering stability under acidic and neutral conditions while enabling selective deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) . Its molecular formula is C₉H₁₇NO₄, with a molecular weight of 215.24 g/mol. The ethyl ester group enhances solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), facilitating its use in coupling reactions .
Preparation Methods
Synthetic Routes for N-Boc-Glycine Ethyl Ester
Stepwise Protection-Esterification Methodology
The most widely adopted strategy involves sequential amine protection and esterification.
Step 1: Synthesis of Glycine Ethyl Ester Hydrochloride
Glycine ethyl ester hydrochloride serves as the precursor for Boc protection. A patented industrial method ([CN103864632B] ) utilizes glycine, triethyl orthoformate, and hydrogen chloride-saturated ethanol with zinc chloride (ZnCl₂) catalysis:
Reaction Conditions
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Molar Ratios : Glycine : Triethyl orthoformate : Ethanol = 1 : 1.15 : 8
-
Catalyst : 0.5–1.0 mol% ZnCl₂
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Temperature : 75°C (3 hours)
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Yield : ≥92%
The reaction proceeds via nucleophilic substitution, where triethyl orthoformate acts as an esterifying agent. Post-reaction distillation recovers ethanol and ethyl formate byproducts, while recrystallization from ethanol-ether mixtures yields high-purity glycine ethyl ester hydrochloride (mp 144–146°C, ≥99.4% purity) .
Step 2: Boc Protection of Glycine Ethyl Ester
The hydrochloride salt is neutralized to liberate the free amine, which subsequently reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Typical Protocol
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Neutralization : Glycine ethyl ester hydrochloride (1 eq) is suspended in dichloromethane (DCM) and treated with triethylamine (1.1 eq) at 0–5°C.
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Protection : Boc₂O (1.05 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added. The mixture stirs at room temperature for 12 hours.
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Workup : The reaction is quenched with aqueous citric acid, and the organic layer is dried (Na₂SO₄) and concentrated.
Direct Boc Protection of Glycine Followed by Esterification
While theoretically feasible, this route faces practical challenges:
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Acid Sensitivity : Fischer esterification (HCl/ethanol) cleaves the Boc group.
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Coupling Reagents : Carbodiimide-mediated esterification (e.g., DCC/ethanol) achieves ≤70% yield but increases costs .
Solid-Phase Synthesis
Immobilized glycine on Wang resin allows sequential Boc protection and ester cleavage. However, scalability issues and resin costs limit industrial applicability .
Reaction Optimization and Kinetic Analysis
Catalytic Efficiency in Esterification
Zinc chloride’s role in glycine ethyl ester synthesis was evaluated across concentrations (Table 1):
Table 1: ZnCl₂ Loading vs. Glycine Ethyl Ester Hydrochloride Yield
ZnCl₂ (mol%) | Reaction Time (h) | Yield (%) |
---|---|---|
0.5 | 4 | 89 |
1.0 | 3 | 92 |
2.0 | 3 | 93 |
Optimal loading (1.0 mol%) balances cost and efficiency .
Boc Protection: Solvent and Base Screening
Solvent Effects
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THF : 88% yield (homogeneous reaction)
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DCM : 90% yield (improved Boc₂O solubility)
Base Comparison
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Triethylamine : 90% yield
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DMAP : 92% yield (accelerates Boc₂O activation)
Industrial-Scale Production
Continuous Flow Reactor Design
Modern facilities employ flow chemistry to enhance throughput:
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Esterification Module : Tubular reactor (75°C, 3 h residence time) with ZnCl₂-coated packing.
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Protection Module : Teflon-lined mixer (Boc₂O/DCM stream + amine stream).
Cost-Benefit Analysis
Raw Material Costs (Per Kilogram Product)
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Glycine: ¥120
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Boc₂O: ¥2,800
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Triethyl orthoformate: ¥950
Comparative Evaluation of Synthetic Methods
Table 2: Method Comparison for this compound Synthesis
Parameter | Glycine Ethyl Ester Route | Direct Boc Protection |
---|---|---|
Overall Yield | 78–83% | 60–65% |
Acid Stability | High | Low |
Scalability | Excellent | Moderate |
Cost (¥/kg) | 3,200–3,500 | 4,800–5,200 |
The glycine ethyl ester route demonstrates clear advantages in yield and cost, justifying its industrial dominance .
Chemical Reactions Analysis
Deprotection Methods
The Boc group is cleaved under acidic or radical-mediated conditions while preserving the ethyl ester:
Acidic Deprotection
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Aqueous H₃PO₄ : Selective removal at 60°C without affecting acid-labile groups (e.g., CBZ, TBDMS) .
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Magic Blue (MB⁺)/Et₃SiH : Radical-mediated cleavage at rt in CH₂Cl₂, tolerant of esters and ethers .
Comparative Efficiency :
Method | Time | Yield | Compatibility |
---|---|---|---|
50% H₃PO₄ (aq) | 4 h | 95% | Acid-stable |
MB⁺ (5 mol%) + Et₃SiH | 1 h | 91% | Redox-sensitive |
Cross-Coupling Reactions
N-Boc-Glycine ethyl ester participates in palladium-catalyzed cross-couplings . A zinc-mediated Negishi coupling with allyl bromides forms C–C bonds at the α-position :
Example Reaction :
textBocHN-CO₂Et + Allyl-Br → BocHN-CH₂-CH₂-CH₂-CO₂Et
Conditions :
α-C–H Arylation
Using Pd(OAc)₂ and aryl boronic acids in DCE, the glycine α-C–H bond undergoes direct arylation. Electron-rich boronic acids react efficiently (70–85% yield), while electron-deficient substrates require harsher conditions .
Substrate Scope :
Aryl Boronic Acid | Yield |
---|---|
4-MeO-C₆H₄-B(OH)₂ | 82% |
2-Naphthyl-B(OH)₂ | 76% |
4-NO₂-C₆H₄-B(OH)₂ | <5% |
Curtius Rearrangement
The Boc group stabilizes α-nitrogen during Curtius rearrangements to form β-amino acids. For example, reacting this compound with diphenylphosphoryl azide yields isocyanates for urea/peptide linkages .
Stability and Handling
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Storage : Stable at −20°C under N₂; hydrolyzes slowly in moist air.
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Incompatibilities : Strong bases (saponify ester), Lewis acids (cleave Boc).
This compound’s dual functionality (Boc protection + ester) makes it indispensable for constructing complex peptides and hybrid organic-inorganic architectures. Recent advances in radical-mediated deprotection and C–H activation expand its utility in late-stage diversification .
Scientific Research Applications
N-Boc-Glycine ethyl ester is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a key intermediate in the synthesis of peptides and other biologically active molecules. In medicinal chemistry, it is used to prepare various pharmaceutical compounds, including enzyme inhibitors and receptor agonists .
Mechanism of Action
The mechanism of action of ethyl 2-((tert-butoxycarbonyl)amino)acetate involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of N-Boc-Glycine ethyl ester, highlighting differences in protecting groups, ester moieties, and applications:
Reactivity and Stability
Ester Group Influence
- Ethyl vs. Methyl Esters: The ethyl group in this compound improves solubility in non-polar solvents compared to the methyl analogue, which may crystallize more readily. For example, N-Boc-Glycine methyl ester was used in a transesterification reaction with ethanolamine, achieving 70% yield , whereas the ethyl ester’s extended alkyl chain might delay crystallization during purification .
- Stability Under Basic Conditions : The Boc group is stable under basic conditions, unlike the Cbz group. shows that attempts to synthesize N-Cbz derivatives failed due to cleavage under strong bases, whereas Boc-protected esters remained intact .
Coupling Efficiency
- This compound is often coupled using reagents like HATU/DIPEA (99% yield in DMF) or DMT/NMM/TsO⁻ (for unnatural amino acids) . In contrast, N-Boc-Glycine methyl ester required modified conditions (5 mol% catalyst, 15 min residence time) for amidation .
Physical Properties and Commercial Availability
Property | This compound | N-Boc-Glycine Methyl Ester | N-Boc-Glycine (Free Acid) |
---|---|---|---|
Melting Point | Not reported | Not reported | 87–88°C |
Purity (Commercial) | 95–97% | 95% | 95% |
Price (1 kg) | ¥3800 | Not listed | ¥4100 |
Application-Specific Performance
- Peptide Synthesis : this compound is preferred for solution-phase synthesis due to its solubility, while the methyl ester is used in flow chemistry for telescoped reactions .
- Conformational Studies : Ethyl esters like this compound may adopt specific conformations critical for reactions. For example, N-chloroacetyl glycine ethyl ester’s conformation influenced reaction pathways in phosphonate ester studies .
Key Research Findings
Synthesis Efficiency : this compound achieves near-quantitative yields (99%) in DMF with HATU/DIPEA, outperforming methyl esters in specific setups .
Stability Trade-offs : The Boc group’s stability under acids but susceptibility to cleavage under strong bases contrasts with Cbz’s limitations, guiding reagent selection .
Economic Factors: The ethyl ester is cost-effective (¥3800/kg) compared to the free acid (¥4100/100g), making it preferable for large-scale applications .
Biological Activity
N-Boc-Glycine ethyl ester, a derivative of glycine, is widely utilized in biochemical research and pharmaceutical applications. Its biological activity is primarily linked to its role as a building block in peptide synthesis and its potential therapeutic effects. This article explores the compound's biological activity, focusing on its synthesis, applications, and relevant case studies.
- Molecular Formula : C₉H₁₇NO₄
- Molecular Weight : 203.236 g/mol
- CAS Number : 14719-37-0
This compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions, particularly in peptide synthesis.
Synthesis and Deprotection
The synthesis of this compound typically involves the protection of glycine with a Boc group followed by esterification with ethyl alcohol. The deprotection of the Boc group is crucial for activating the amino functionality for subsequent reactions. Several methodologies have been developed for this purpose:
- Oxalyl Chloride Method : A mild deprotection method using oxalyl chloride in methanol has been reported, yielding high efficiency (up to 90%) under room temperature conditions . This method demonstrates the versatility of N-Boc derivatives in synthetic organic chemistry.
Peptide Synthesis
This compound is extensively used as a building block in peptide synthesis. Its compatibility with solid-phase peptide synthesis (SPPS) allows for the incorporation of glycine into peptides with various modifications. The compound can be utilized to create peptides that are essential for studying protein interactions and functions.
Therapeutic Applications
- Antibacterial Activity : Research has indicated that derivatives of glycine, including this compound, exhibit antibacterial properties. For instance, compounds derived from glycine have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Inhibitory Effects on Enzymes : Studies have demonstrated that N-Boc derivatives can act as inhibitors of bacterial topoisomerases, enzymes critical for DNA replication and transcription. These inhibitors have potential applications in developing new antibacterial agents .
Case Study 1: Peptide Ubiquitination
A study utilized this compound as a building block for synthesizing ubiquitinated peptides. The research demonstrated that this compound could facilitate the incorporation of various post-translational modifications (PTMs), such as phosphorylation and acetylation, into histone peptides . The synthesized peptides were confirmed to maintain structural integrity through enzymatic analysis.
Peptide | Modifications | Yield |
---|---|---|
H2A(113–129) | K4Me, K14Ub | High |
Tau(309–326) | K311Ac–K317Ub | High |
This study highlights the utility of this compound in creating complex peptide structures necessary for advanced biological research.
Case Study 2: Antimicrobial Testing
In another investigation, compounds derived from N-Boc-Glycine were tested against various bacterial strains. The results indicated significant antibacterial activity, particularly against multidrug-resistant strains, showcasing the potential therapeutic applications of glycine derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Boc-Glycine ethyl ester, and what analytical methods are used to confirm its purity and structure?
- Methodology :
- Synthesis : this compound is typically synthesized via Boc protection of glycine followed by esterification. Starting materials include glycine, di-tert-butyl dicarbonate (Boc anhydride), and ethyl alcohol. The reaction is conducted under basic conditions (e.g., sodium bicarbonate) to facilitate Boc protection, followed by esterification with ethyl chloroformate or similar agents .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure, while High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds ensures purity. Mass spectrometry (MS) validates molecular weight .
Q. What are the primary applications of this compound in peptide synthesis, and how does its Boc protection enhance reaction specificity?
- Methodology :
- The Boc group acts as a temporary protecting group for the amino terminus, preventing unwanted side reactions during peptide coupling. It is selectively removed under acidic conditions (e.g., trifluoroacetic acid), enabling sequential peptide elongation. This compound is widely used in solid-phase peptide synthesis (SPPS) to introduce glycine residues with controlled stereochemistry .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodology :
- Use personal protective equipment (PPE: gloves, lab coat, goggles). Avoid inhalation/contact; work in a fume hood. Store in a cool, dry place away from acids/bases to prevent premature deprotection. In case of spills, neutralize with inert absorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How can continuous-flow systems optimize the catalytic amidation of this compound, and what factors influence reaction yield under such conditions?
- Methodology :
- Continuous-Flow Setup : A telescoped system with immobilized N-heterocyclic carbene (NHC) catalysts (e.g., IMes) enhances reaction efficiency. Parameters include:
- Residence time (τ) : 15 minutes for full conversion.
- Catalyst loading : 5 mol% to achieve 70% isolated yield.
- Solvent : Ethanol or THF under anhydrous conditions .
- Optimization Challenges : Catalyst stability and solvent compatibility must be monitored to prevent clogging or deactivation.
Q. What strategies address contradictory data in the literature regarding the stability of this compound under varying pH conditions?
- Methodology :
- Controlled Stability Studies :
- Experimental Design : Conduct accelerated degradation studies at pH 2–12 (HCl/NaOH buffers) and monitor Boc group cleavage via HPLC.
- Findings : The Boc group is stable in neutral-to-basic conditions (pH 7–12) but hydrolyzes rapidly below pH 3. Contradictions in literature often arise from inconsistent buffer ionic strength or temperature control .
- Mitigation : Use buffered solutions with precise pH calibration and report experimental conditions in detail.
Q. How does the choice of coupling reagents impact the efficiency of this compound in peptide bond formation, and what are the trade-offs between carbodiimides and uronium-based activators?
- Methodology :
- Reagent Comparison :
Reagent | Yield (%) | Side Reactions | Cost Efficiency |
---|---|---|---|
DCC (Carbodiimide) | 85–90 | Urea precipitates | Low |
HATU (Uronium) | 92–95 | Minimal | High |
- Trade-offs : HATU offers higher yields but requires strict anhydrous conditions. DCC is cost-effective but necessitates post-reaction filtration to remove byproducts .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-13-7(11)6-10-8(12)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIBHMMDDXGDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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